Cardiac glycosides are a class of organic compounds with a long history of use in treating heart conditions such as heart failure and atrial arrhythmia due to their ability to inhibit Na+/K+-ATPase, leading to a positive inotropic effect. However, recent research has expanded the potential applications of these compounds, revealing their role in regulating various cellular processes and suggesting their use in treating diseases beyond cardiac conditions, including cancer and viral infections18. Glycosylation, the process of adding carbohydrate chains to proteins and lipids, is a critical biological function that affects cellular behavior in health and disease. The study of glycosylation has led to the development of 'glycomedicine', which aims to harness the therapeutic potential of glycoconjugates and glycosylation inhibitors23. Glycosides, including those derived from traditional Chinese medicine, have also been shown to have neuroprotective effects and are being explored for their role in preventing neuronal pyroptosis following cerebral ischemia-reperfusion injury4. This comprehensive analysis will delve into the mechanism of action and applications of glycosides, particularly focusing on their therapeutic potential in various fields.
Glycosides exert their primary effects by inhibiting the Na+/K+-ATPase enzyme, which is crucial for maintaining the electrochemical gradient across the cell membrane. This inhibition leads to an increase in intracellular calcium concentration, which is the basis for their inotropic effect on the heart5. Beyond this, glycosides have been found to modulate several signaling pathways, affect gene transcription, and alter the pharmacokinetics of other drugs. They also influence the synthesis of cholesterol and steroid hormones due to their steroid structure5. In the context of neuroprotection, glycosides have been shown to inhibit the classical pyroptosis pathway mediated by NLRP3, thus protecting neurons from pyroptosis after cerebral ischemia-reperfusion injury4. Additionally, glycosides have been reported to have immunomodulatory properties and inhibit glycolipid synthesis3.
Cardiac glycosides have gained attention for their potential use as cancer therapies. Their ability to increase the susceptibility of cancer cells to apoptosis and inhibit cancer cell proliferation makes them promising candidates for anticancer drugs. Clinical trials are currently underway to evaluate the efficacy of glycoside-based anticancer drugs1. Changes in glycosylation patterns are often associated with cancer, and targeting these changes can influence tumor metastasis, resistance to chemotherapy, and inhibition of apoptosis2.
The antiviral properties of cardiac glycosides have been recognized, with reports of effectiveness against various DNA and RNA viruses, including influenza, herpes simplex virus, and coronaviruses. Glycosides have been shown to inhibit viral replication by suppressing gene expression and protein translation of viruses8.
Glycosides derived from traditional Chinese medicine have demonstrated neuroprotective effects by inhibiting neuronal pyroptosis, a form of programmed cell death, following cerebral ischemia-reperfusion injury. This suggests their potential application in treating stroke and other neurological diseases4.
The anti-inflammatory properties of cardiac glycosides have been observed in various models of acute and chronic inflammation. They have been found to inhibit cell proliferation and the secretion of proinflammatory cytokines in leukocytes, indicating their potential use in autoimmune diseases and other inflammatory conditions9.
Advances in understanding the structure and function of the glycome have opened up new avenues for therapy development. Glycosylation of therapeutic proteins can modulate their efficacy, stability, and pharmacokinetics, making glycoengineering a promising approach for improving the therapeutic profiles of protein drugs2710.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: